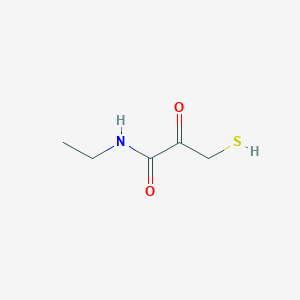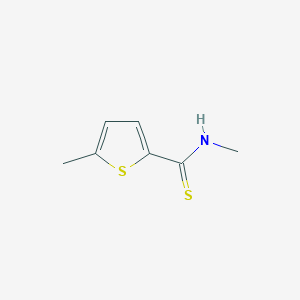
N,5-Dimethylthiophene-2-carbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,5-Dimethylthiophen-2-carbothioamid ist eine chemische Verbindung, die zur Thiophenfamilie gehört, gekennzeichnet durch einen fünfgliedrigen Ring, der Schwefel enthält. Thiophenderivate sind für ihre vielfältigen Anwendungen in der pharmazeutischen Chemie, Materialwissenschaft und organischen Elektronik bekannt
Vorbereitungsmethoden
Syntheserouten und Reaktionsbedingungen
Die Synthese von N,5-Dimethylthiophen-2-carbothioamid beinhaltet typischerweise die Kondensation von Thiophenderivaten mit geeigneten Reagenzien. Ein gängiges Verfahren ist die Gewald-Reaktion, bei der Schwefel, eine α-Methylencarbonylverbindung und ein α-Cyanoester kondensiert werden . Die Reaktionsbedingungen umfassen häufig die Verwendung basischer Katalysatoren und moderater Temperaturen, um die Bildung des Thiophenrings zu erleichtern.
Industrielle Produktionsmethoden
Die industrielle Produktion von N,5-Dimethylthiophen-2-carbothioamid kann eine großtechnische Synthese unter optimierten Reaktionsbedingungen beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess kann Schritte wie die Reinigung durch Umkristallisation oder Chromatographie umfassen, um die gewünschte Verbindung in reiner Form zu erhalten .
Chemische Reaktionsanalyse
Reaktionstypen
N,5-Dimethylthiophen-2-carbothioamid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um Sulfoxide oder Sulfone zu bilden.
Reduktion: Reduktionsreaktionen können die Verbindung in Thiole oder andere reduzierte Formen umwandeln.
Substitution: Elektrophile und nucleophile Substitutionsreaktionen sind üblich und führen zur Bildung verschiedener substituierter Thiophenderivate.
Gängige Reagenzien und Bedingungen
Oxidation: Gängige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden verwendet.
Substitution: Reagenzien wie Halogene, Alkylhalogenide und Acylchloride werden unter sauren oder basischen Bedingungen eingesetzt.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Sulfoxide, Sulfone, Thiole und verschiedene substituierte Thiophenderivate, abhängig von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien .
Wissenschaftliche Forschungsanwendungen
N,5-Dimethylthiophen-2-carbothioamid hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Thiophenderivate verwendet.
Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten, einschließlich antimikrobieller und krebshemmender Eigenschaften.
Medizin: Erforscht für seine potenzielle Verwendung in der Arzneimittelentwicklung, insbesondere bei der Entwicklung neuartiger Therapeutika.
Industrie: Wird bei der Produktion von organischen Halbleitern, Korrosionsschutzmitteln und anderen Industriechemikalien verwendet
Wirkmechanismus
Der Wirkmechanismus von N,5-Dimethylthiophen-2-carbothioamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann ihre Wirkung entfalten, indem sie an Enzyme oder Rezeptoren bindet und so deren Aktivität moduliert. Die genauen molekularen Zielstrukturen und Signalwege können je nach spezifischer Anwendung und Nutzungskontext variieren .
Analyse Chemischer Reaktionen
Types of Reactions
N,5-Dimethylthiophene-2-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to the formation of various substituted thiophene derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thiophene derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
N,5-Dimethylthiophene-2-carbothioamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of organic semiconductors, corrosion inhibitors, and other industrial chemicals
Wirkmechanismus
The mechanism of action of N,5-Dimethylthiophene-2-carbothioamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2,5-Dimethylthiophen: Ein Thiophenderivat mit ähnlichen strukturellen Eigenschaften, jedoch mit unterschiedlichen funktionellen Gruppen.
Thiophen-2-carboxamid: Ein weiteres Thiophenderivat mit einer Carboxamidgruppe an der 2-Position.
N-Methoxy-n,5-dimethylthiophen-2-carboxamid: Eine verwandte Verbindung mit einer zusätzlichen Methoxygruppe.
Einzigartigkeit
N,5-Dimethylthiophen-2-carbothioamid ist einzigartig durch sein spezifisches Substitutionsschema, das ihm eindeutige chemische und physikalische Eigenschaften verleiht. Diese Einzigartigkeit macht es für verschiedene Anwendungen wertvoll, insbesondere bei der Synthese neuer Verbindungen und Materialien .
Eigenschaften
CAS-Nummer |
144380-97-2 |
|---|---|
Molekularformel |
C7H9NS2 |
Molekulargewicht |
171.3 g/mol |
IUPAC-Name |
N,5-dimethylthiophene-2-carbothioamide |
InChI |
InChI=1S/C7H9NS2/c1-5-3-4-6(10-5)7(9)8-2/h3-4H,1-2H3,(H,8,9) |
InChI-Schlüssel |
VTISFVISTUMTLE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(S1)C(=S)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(3-Methyl[1]benzopyrano[4,3-c]pyrazol-1(4H)-yl)aniline](/img/structure/B12545359.png)
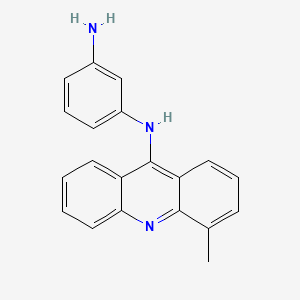
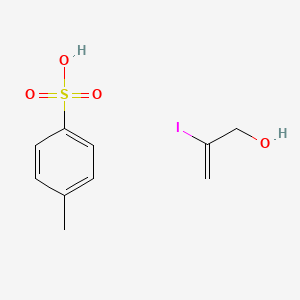
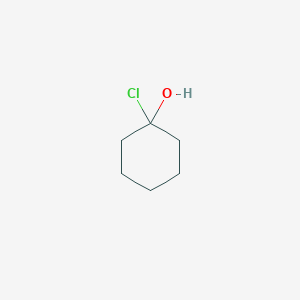

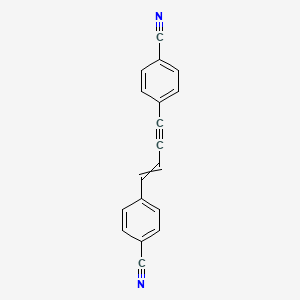
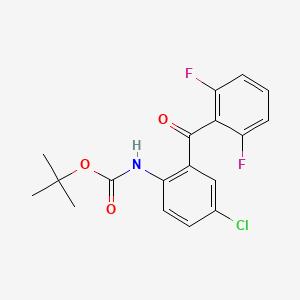
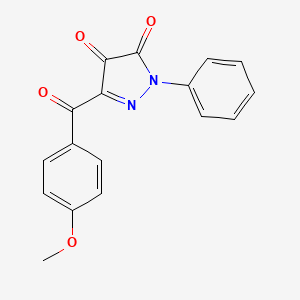
![1,3-Dimethyl-4-(phenylsulfonyl)-2,4-dihydropyrrolo[3,4-b]indole](/img/structure/B12545401.png)
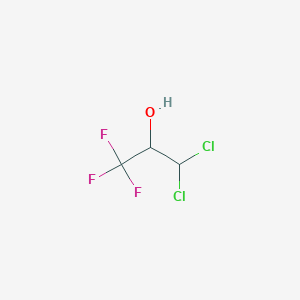
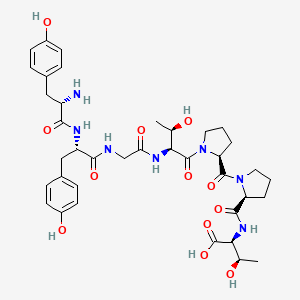
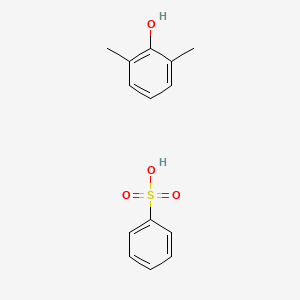
![Benzamide, 3-[5-[(1,3-benzodioxol-5-ylmethyl)amino]-3-pyridinyl]-](/img/structure/B12545440.png)
